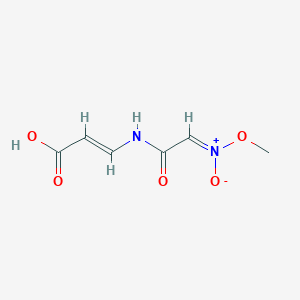
Enteromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enteromycin is an antibiotic compound isolated from the bacterium Streptomyces albireticuli and Streptomyces achromogenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enteromycin can be synthesized through various chemical reactions, including methylation, amidation, degradation, and catalytic reduction . The synthetic route involves the use of ethyl O-methyl-aci-nitroacetate as a starting material, which undergoes amidation to form hydroxyamido carbonyl amide (oxamide monoxime) .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic compound .
Chemical Reactions Analysis
Types of Reactions: Enteromycin undergoes several types of chemical reactions, including:
Methylation: Addition of a methyl group to the compound.
Amidation: Formation of an amide bond.
Degradation: Breakdown of the compound into smaller molecules.
Catalytic Reduction: Reduction of the compound using a catalyst.
Common Reagents and Conditions:
Methylation: Methanol and a suitable catalyst.
Amidation: Ammonia or amine derivatives.
Degradation: Acidic or basic conditions.
Catalytic Reduction: Hydrogen gas and a metal catalyst.
Major Products Formed:
Methylation: Methylated derivatives of this compound.
Amidation: Amide derivatives.
Degradation: Smaller organic molecules.
Catalytic Reduction: Reduced forms of this compound.
Scientific Research Applications
Enteromycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibiotic for treating various bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
Enteromycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus blocking the synthesis of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other antibiotics, such as erythromycin .
Comparison with Similar Compounds
Enteromycin is similar to other antibiotics in the same class, such as akazaoxime and A-76356, which are also derived from Streptomyces species . this compound is unique in its specific chemical structure and the types of reactions it undergoes. Other similar compounds include:
Akazaoxime: Possesses an aldoxime functionality.
This compound’s unique properties and broad-spectrum antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Enteromycin is a naturally occurring antibiotic produced by the actinomycete Streptomyces griseus. It has garnered significant attention due to its potential therapeutic applications, particularly against various bacterial infections. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Properties
This compound exhibits a broad spectrum of antibacterial activity, particularly effective against Gram-positive bacteria. Its mechanism primarily involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other antibiotics in its class.
Minimum Inhibitory Concentration (MIC)
A study evaluated the MIC of this compound against several bacterial strains, revealing varying degrees of susceptibility:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecalis | 1.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These findings indicate that this compound is particularly potent against Staphylococcus aureus and Enterococcus faecalis, while demonstrating reduced efficacy against Gram-negative bacteria like E. coli and P. aeruginosa .
The primary action of this compound involves:
- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit, this compound disrupts peptide bond formation, leading to halted protein synthesis and subsequent bacterial cell death.
- Bactericidal Effects : Studies have shown that this compound exhibits bactericidal properties at concentrations higher than its MIC, effectively killing bacteria rather than merely inhibiting their growth .
Case Studies
-
Clinical Application in Treating Infections :
A clinical case reported the successful treatment of a patient with a severe Staphylococcus aureus infection using this compound as part of a combination therapy. The patient showed significant improvement within 48 hours, highlighting this compound's rapid action against resistant strains . -
Resistance Patterns :
Another study investigated resistance patterns among enterococci in a hospital setting. It was found that while this compound was effective against most strains, some exhibited reduced susceptibility due to prior exposure to other antibiotics. This emphasizes the need for careful antibiotic stewardship when using this compound in clinical settings .
Stability and Formulation
This compound demonstrates good stability under various conditions:
Properties
CAS No. |
3552-16-7 |
|---|---|
Molecular Formula |
C6H8N2O5 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C6H8N2O5/c1-13-8(12)4-5(9)7-3-2-6(10)11/h2-4H,1H3,(H,7,9)(H,10,11)/b3-2+,8-4+ |
InChI Key |
UBAVPHLFRVPRCI-CRBCFSCISA-N |
Isomeric SMILES |
CO/[N+](=C/C(=O)N/C=C/C(=O)O)/[O-] |
Canonical SMILES |
CO[N+](=CC(=O)NC=CC(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















